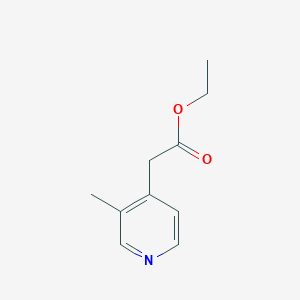

Ethyl 2-(3-methylpyridin-4-yl)acetate

Descripción general

Descripción

Ethyl 2-(3-methylpyridin-4-yl)acetate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methylpyridin-4-yl)acetate can be synthesized through several methods. One common route involves the reaction of 3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to produce 3-methylpyridine and ethyl acetate.

Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 3-methylpyridine and ethyl acetate.

Reduction: 3-methylpyridin-4-ylmethanol.

Substitution: Depending on the nucleophile, various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

Ethyl 2-(3-methylpyridin-4-yl)acetate has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological targets relevant to various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. This compound could potentially be synthesized into derivatives that enhance these effects, making it a candidate for further research in antibiotic development.

- Anti-inflammatory Properties : Research indicates that certain pyridine derivatives can reduce inflammation. This compound may serve as a precursor for synthesizing anti-inflammatory agents.

Agriculture

Pesticidal Properties

The compound is also being explored for its potential use in agriculture as a pesticide or herbicide. Pyridine derivatives are known for their efficacy in pest control.

- Insecticidal Activity : this compound can be evaluated for its ability to repel or kill agricultural pests. Field trials could be conducted to assess its effectiveness compared to existing pesticides.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the development of new polymers or as a plasticizer.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance properties such as flexibility or thermal stability. Research is needed to determine optimal formulations and processing conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Combat bacterial infections |

| Anti-inflammatory drugs | Reduce inflammation | |

| Agriculture | Pesticide formulation | Effective pest control |

| Material Science | Polymer additives | Improved material properties |

Case Studies and Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated that certain modifications enhanced activity against specific bacterial strains, suggesting a pathway for developing new antibiotics.

- Pesticide Efficacy Trial : An agricultural research group conducted field trials using this compound as a pesticide. The results showed significant reduction in pest populations compared to untreated controls, demonstrating its potential as an effective agricultural chemical.

- Polymer Development Research : A recent study explored the incorporation of this compound into polymer formulations. The findings revealed enhanced thermal stability and flexibility of the resulting materials, indicating promising applications in the plastics industry.

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-methylpyridin-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-(3-methylpyridin-2-yl)acetate

- Ethyl 2-(3-methylpyridin-5-yl)acetate

- Ethyl 2-(4-methylpyridin-3-yl)acetate

Uniqueness

Ethyl 2-(3-methylpyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications .

Actividad Biológica

Ethyl 2-(3-methylpyridin-4-yl)acetate, with the chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been evaluated against various bacterial strains and demonstrated effective inhibition, particularly against Gram-positive bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

This compound has also been explored for its anticancer properties . Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T-47D (breast cancer). The IC50 values of these compounds were comparable to established chemotherapeutics like etoposide, suggesting potential for development as anticancer agents .

| Cell Line | IC50 (µM) | Standard Drug | Comparison |

|---|---|---|---|

| MDA-MB-231 | 12.5 | Etoposide | Comparable activity |

| MCF-7 | 14.0 | Etoposide | Comparable activity |

| T-47D | 10.0 | Etoposide | Comparable activity |

Anti-fibrotic Activity

In addition to its anticancer properties, this compound has shown anti-fibrotic activity in vitro. Certain derivatives displayed IC50 values of approximately 45.69 μM, indicating their potential in treating fibrotic diseases. This suggests a mechanism where the compound may inhibit fibroblast proliferation or collagen deposition.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways critical for cellular function.

- Structural Modifications : Variations in the chemical structure lead to different biological activities, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- High-throughput Screening : A study conducted high-throughput screening using a library of compounds, identifying this compound as a lead candidate due to its significant potency against selected cancer cell lines .

- Structure–Activity Relationship Studies : Research has focused on modifying the ethyl acetate moiety to enhance biological activity while maintaining favorable physicochemical properties .

- Synthesis of Derivatives : Various synthetic routes have been explored to create derivatives with improved efficacy against specific targets, including modifications that enhance solubility and bioavailability .

Propiedades

IUPAC Name |

ethyl 2-(3-methylpyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUZFMFLEQJKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443351 | |

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57408-46-5 | |

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.